4-(5-bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(5-Bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the class of bromopyrimidine derivatives It is characterized by the presence of a bromine atom attached to the pyrimidine ring and a morpholine ring substituted with a cyclopropyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Formation of Morpholine Derivative: The brominated pyrimidine is then reacted with morpholine under suitable conditions to form 4-(5-bromopyrimidin-2-yl)morpholine.
Cyclopropylation and Carboxamidation: The morpholine derivative is further reacted with cyclopropylamine and a carboxylating agent to introduce the cyclopropyl and carboxamide groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the carboxamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the morpholine ring and carboxamide group.
Scientific Research Applications
4-(5-Bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler brominated pyrimidine derivative used in various chemical syntheses.
4-(5-Bromopyrimidin-2-yl)morpholine: A precursor in the synthesis of the target compound.
Thiazolo[4,5-b]pyridines: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
4-(5-Bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its cyclopropyl and carboxamide groups provide additional sites for chemical modification and potential interactions with biological targets .
Properties
Molecular Formula |
C12H15BrN4O2 |
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Molecular Weight |
327.18 g/mol |
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C12H15BrN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) |
InChI Key |
NRZZDXLPKIUAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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